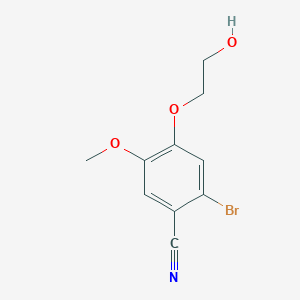

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Übersicht

Beschreibung

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzonitrile, featuring bromine, hydroxyethoxy, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile typically involves the bromination of 4-(2-hydroxyethoxy)-5-methoxybenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

A. Anticancer Activity

Research has indicated that compounds structurally related to 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile exhibit promising anticancer properties. For instance, derivatives of similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanisms typically involve the modulation of signaling pathways related to cell survival and death, such as NF-κB and iNOS pathways .

B. Chemopreventive Agents

The compound's potential as a chemopreventive agent has been explored through its analogs, which have shown efficacy in inducing quinone reductase 1 (QR1) and inhibiting quinone reductase 2 (QR2). This suggests that this compound could be developed into effective agents for cancer prevention .

Organic Synthesis

A. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its bromine atom can participate in various substitution reactions, making it a versatile building block for creating more complex organic structures. For example, it can be used in the synthesis of urolithin A, which is known for its role in mitochondrial health and muscle function restoration .

B. Reaction Conditions and Yields

The synthesis of this compound can be optimized by adjusting reaction conditions such as temperature and solvent choice. High yields (over 90%) have been reported under specific conditions, emphasizing its utility in large-scale syntheses .

Material Science

A. Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in polymer chemistry as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

B. Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives that require specific functional properties, including water resistance and adhesion strength.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine and nitrile can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde

- 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzoic acid

- 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzylamine

Uniqueness

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biologische Aktivität

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, with the CAS number 832674-46-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant case studies and research findings.

Molecular Structure:

Structural Features:

The compound features a bromine atom and a methoxy group attached to a benzene ring, contributing to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of benzonitrile compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The hydroxyl and methoxy groups in this compound may enhance its interaction with bacterial cell membranes, potentially increasing its efficacy as an antimicrobial agent.

Anticancer Activity

In studies focusing on the anticancer properties of related compounds, it has been observed that modifications to the benzene ring can significantly influence cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have displayed potent anticancer activity against A549 lung cancer cells . The presence of the methoxy and hydroxyethoxy groups in this compound could be pivotal in enhancing its anticancer effects through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism of action for this compound likely involves:

- Interaction with Enzymes: The lipophilic nature of the compound allows it to penetrate cellular membranes and interact with specific enzymes or receptors.

- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit key pathways involved in cell proliferation and survival, which could be a critical aspect of its anticancer activity.

Case Studies

-

Antimicrobial Study:

A comparative study evaluated the antimicrobial efficacy of various benzonitrile derivatives. The results demonstrated that compounds with hydroxyl substitutions exhibited enhanced activity against resistant bacterial strains, suggesting that this compound may possess similar properties . -

Anticancer Investigation:

Research focusing on the structure-activity relationship (SAR) of methoxy-substituted benzonitriles revealed that specific substitutions could lead to increased cytotoxicity against cancer cells. The incorporation of a hydroxyethoxy group was noted to improve the selectivity and potency of these compounds .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Potentially effective against S. aureus | Active against A549 cells | Enzyme inhibition |

| Related Compound A | Effective against K. pneumoniae | Moderate activity | Cell cycle arrest |

| Related Compound B | High efficacy against resistant strains | High cytotoxicity | Apoptosis induction |

Eigenschaften

IUPAC Name |

2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-14-9-4-7(6-12)8(11)5-10(9)15-3-2-13/h4-5,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYASXGZDIWRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427428 | |

| Record name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832674-46-1 | |

| Record name | 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.